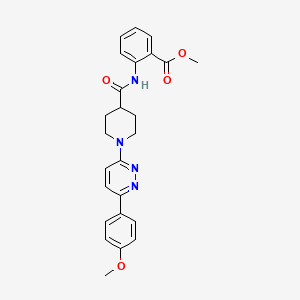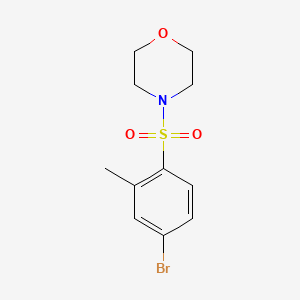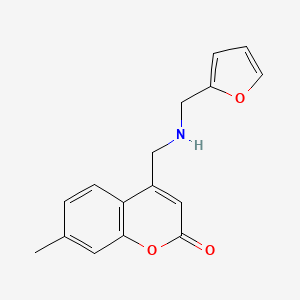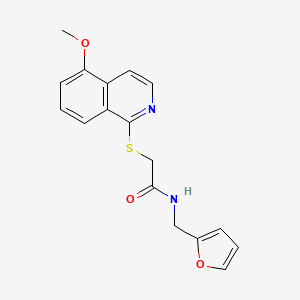
2,4-Dimethylphenyl 2,4,5-trichlorobenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylphenyl 2,4,5-trichlorobenzene-1-sulfonate, also known as DMTBS, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonate ester that is commonly used as a reagent for the synthesis of various organic molecules. DMTBS is also known for its ability to act as a strong acid catalyst in organic reactions.
Applications De Recherche Scientifique
Photoremovable Protecting Group for Phosphates and Sulfonic Acids
One notable application of compounds related to 2,4-Dimethylphenyl 2,4,5-trichlorobenzene-1-sulfonate is in the development of photoremovable protecting groups for phosphates and sulfonic acids. Klán et al. (2002) explored 2,5-Dimethylphenacyl phosphoric and sulfonic esters, which release the corresponding acids upon irradiation, proposing the chromophore as an excellent photoremovable protecting group for organic synthesis and biochemistry. This application is crucial for controlled release mechanisms in chemical syntheses and potential applications in drug delivery systems where light-induced deprotection can be utilized (Klán et al., 2002).
Structural Analysis and Molecular Engineering
Gowda et al. (2010) conducted a structural analysis on 4-Chloro-N-(3,4-dimethylphenyl)benzenesulfonamide, revealing significant insights into the sulfonyl and aniline benzene ring orientations. Such detailed structural analyses are pivotal for understanding molecular interactions and designing new molecules with desired properties for various applications, from pharmaceuticals to materials science (Gowda et al., 2010).
Development of Anion Exchange Membranes
In the field of energy, particularly fuel cells, the development of anion exchange membranes (AEMs) is a significant area of research. Wang et al. (2015) synthesized a series of poly(arylene ether sulfone)s containing pendant quaternary ammonium groups, demonstrating their potential as high-performance AEMs due to their excellent conductivity and thermal stability. These materials are critical for enhancing the efficiency and durability of fuel cells, which are promising technologies for clean energy conversion (Wang et al., 2015).
Chemiluminescence for Analytical Applications
Watanabe et al. (2010) explored the base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. Their research contributes to the development of novel chemiluminescent compounds for analytical applications, such as sensitive detection methods in chemical and biological analyses. The ability to produce light under specific conditions without the need for external light sources can be utilized in various sensors and diagnostic tools (Watanabe et al., 2010).
Fuel Cell Applications
Research on sulfonated poly(arylene ether sulfone)s containing fluorenyl groups by Bae et al. (2009) highlights another significant application in fuel cell technology. These materials were synthesized to improve proton conductivity and mechanical properties of proton exchange membranes, demonstrating the potential for enhanced performance and durability of fuel cells, which are key components in transforming chemical energy into electrical energy with high efficiency and low environmental impact (Bae et al., 2009).
Propriétés
IUPAC Name |
(2,4-dimethylphenyl) 2,4,5-trichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3O3S/c1-8-3-4-13(9(2)5-8)20-21(18,19)14-7-11(16)10(15)6-12(14)17/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSAGUADOLFEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7-fluoroquinazoline](/img/structure/B2702841.png)


![2-Oxabicyclo[2.1.1]hexan-1-ylmethanol](/img/structure/B2702847.png)



![4-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-piperidinyl]-3-nitrobenzoic acid methyl ester](/img/structure/B2702853.png)


![Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2702860.png)
![(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2702862.png)

![N-(4-acetylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2702864.png)
